2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid
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Overview
Description
2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid is an organic compound that features a brominated dihydrobenzo dioxin moiety linked to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of an acetic acid moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent reaction with chloroacetic acid or its derivatives introduces the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The brominated moiety can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated dioxin oxides, while reduction may produce hydrogenated dioxin derivatives.
Scientific Research Applications
2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets. The brominated dioxin moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The acetic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (S)- (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
- 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Uniqueness
2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid is unique due to its specific combination of a brominated dioxin moiety and an acetic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrO5 |
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Molecular Weight |
289.08 g/mol |
IUPAC Name |
2-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H9BrO5/c11-7-3-6(16-5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13) |
InChI Key |
GWEAOBDQFAYFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)OCC(=O)O |
Origin of Product |
United States |
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